molecular formula C26H26ClN3O3 B2535074 N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 852538-40-0

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No. B2535074
CAS RN: 852538-40-0
M. Wt: 463.96
InChI Key: RWXYVBQIEDSKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide" is a synthetic molecule that appears to be structurally related to a class of compounds known for their affinity to dopamine receptors, particularly the D4 subtype. These compounds are characterized by a piperazine ring, which is a common feature in many pharmacologically active molecules. The presence of a benzoyl group and a chlorophenyl moiety suggests that the compound may have been designed to interact with specific receptor sites, potentially offering high selectivity and potency .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a piperazine ring attached to a benzamide fragment

Scientific Research Applications

Synthesis and Evaluation

A series of new compounds, including N-(2-benzoyl-4-chlorophenyl)-2-[4-(substituted phenyl) piperazin-1-yl] acetamides, were synthesized and evaluated for their central nervous system (CNS) activity. These compounds were synthesized through chloroacetylation, followed by reaction with substituted phenylpiperazine. Molecular docking studies revealed that these compounds correctly dock into the binding pocket of the GABAA receptor. Among them, a specific compound showed potent anxiolytic and skeletal muscle relaxant activity in albino mice, highlighting potential applications in CNS disorders (Verma, Kumar, & Kumar, 2017).

Potential in PET Imaging

N1-(2,6-Dimethylphenyl)-2-(4-{(2R,4S)-2-benzyl-1-[3,5-di(trifluoromethyl)[carbonyl-11C]benzoyl]hexahydro-4-pyridinyl}piperazino)acetamide ([11C]R116301) was synthesized and evaluated as a potential PET ligand for investigating central neurokinin(1) (NK1) receptors. This compound demonstrated preferential accumulation in the brain regions associated with NK1 receptor expression, indicating its utility in visualizing NK1 receptors in vivo using PET (Van der Mey et al., 2005).

Antimicrobial Activities

New 1,2,4-Triazole derivatives, including some with the core structure of interest, were synthesized and showed good to moderate antimicrobial activities against various test microorganisms. This indicates a potential application in developing new antimicrobial agents (Bektaş et al., 2007).

Pharmacological Properties

Studies on benzamide derivatives, including structures similar to the compound of interest, have shown selective serotonin 4 receptor agonist activity. This suggests potential applications in gastrointestinal motility disorders, highlighting the versatility of this chemical scaffold in drug development (Sonda et al., 2004).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O3/c1-33-24-10-6-5-9-23(24)30-15-13-29(14-16-30)18-25(31)28-22-12-11-20(27)17-21(22)26(32)19-7-3-2-4-8-19/h2-12,17H,13-16,18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYVBQIEDSKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.